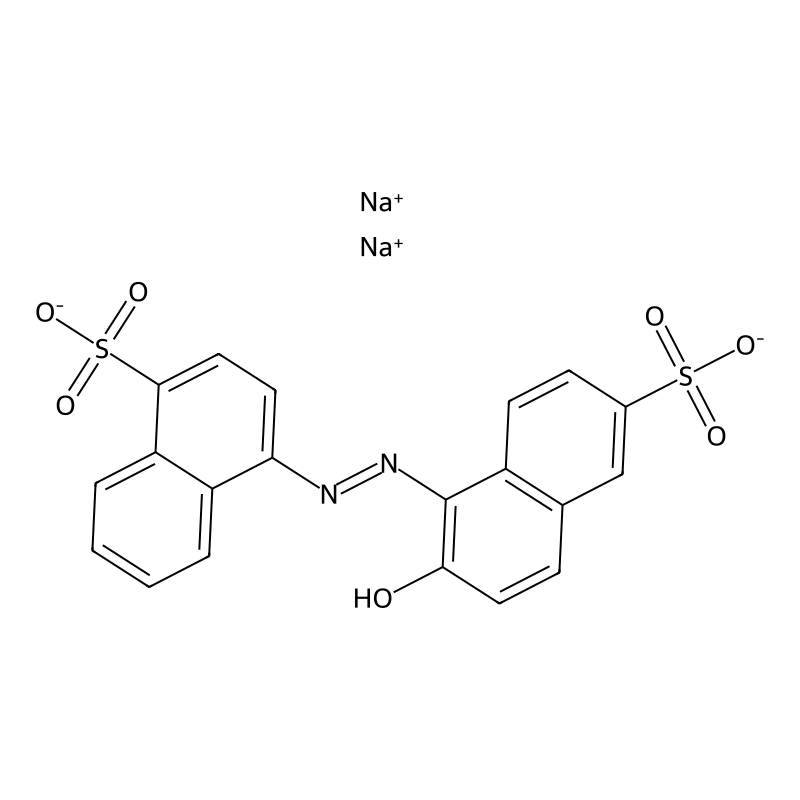

Acid Red 13

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Dye Removal Studies

Specific Scientific Field: Environmental Science and Engineering

Summary of the Application: Acid Red 13 is often used in studies investigating the removal of dyes from wastewater . These studies are crucial for developing effective methods to treat industrial wastewater, particularly from the textile industry, which often contains various dyes .

Methods of Application or Experimental Procedures: In one study, four different morphologies of chitosan were used as adsorbents for the removal of Acid Red 27 . The structures and morphologies of the chitosan adsorbents were characterized using SEM, XRD, ATR-FTIR, and BET methods . The adsorption behaviors and mechanisms of the chitosan adsorbents were then studied .

Results or Outcomes: The study found that all adsorption behaviors exhibited a good fit with the pseudo-second-order kinetic model (R 2 > 0.99) and Langmuir isotherm model (R 2 > 0.99) . The maximum adsorption capacities of the chitosan adsorbents were found to be 2732.2, 676.7, 534.8, and 215.5 mg/g at 20 °C, respectively . The study concluded that the crystallinity of the chitosan adsorbents was the main factor impacting the adsorption rates and capacities .

Application in Dyeing Auxiliaries Removal

Specific Scientific Field: Environmental Science and Engineering

Summary of the Application: Acid Red 1, similar to Acid Red 13, is used in studies investigating the removal of dyeing auxiliaries . These studies are important for developing effective methods to treat wastewater, particularly from the textile industry, which often contains various dyes and dyeing auxiliaries .

Methods of Application or Experimental Procedures: In one study, cellulose fibers-supported cobalt tetra (2,4-dichloro-1,3,5-triazine)aminophthalocyanine (denoted as Co-TDTAPc-F) catalyst and H2O2 system was introduced for removing organic dyes from aqueous solution with large amounts of dyeing auxiliaries . The model dye (acid red 1, AR1) in a relatively low concentration was removed efficiently with a hydroxyl radical (·OH)-involved mechanism .

Results or Outcomes: The study found that due to the inherently excellent performance of cellulose fibers such as the controllable surface potential and unique swelling ability in aqueous solution, the catalytic oxidation of AR1 was evidently enhanced in the presence of typical dyeing additives (NaCl and urea) . Furthermore, cellulose fibers have significantly reduced the alcohol inhibition in traditional ·OH-involved reactions by forming hydrogen bonds with hydroxyl group-containing compounds, just like isopropanol .

Application in Peroxi-Coagulation Studies

Summary of the Application: Acid Red 131, similar to Acid Red 13, is used in studies investigating the removal of dyes via peroxi-coagulation . These studies are important for developing effective methods to treat wastewater, particularly from the textile industry, which often contains various dyes .

Methods of Application or Experimental Procedures: In one study, a comparative study was conducted on the removal of Acid Red 131 as an azo dye via peroxi-coagulation process using stainless steel (SS) and aluminum (Al) electrodes as anode and graphite as cathode . Parameters including dye concentration, current density, initial pH, aeration rate, and electrode’s surface area were investigated .

Results or Outcomes: The study found that the optimum condition for both electrodes was achieved at electrode’s surface area = 60 cm^2, pH = 7, and aeration rate = 1.5 L/min . Also, the optimum current of 0.6 A and 0.9 A were selected for SS and Al, respectively . The removal percentages at these conditions were measured 98% and 93% after 120 min for SS and Al, respectively . Chemical oxygen demand (COD) removal was also investigated, and the removal percentage was recorded 93% and 79% for SS and Al after 180 min, respectively . The removal kinetics studies indicated that the pseudo-first order model best fitted for both electrodes .

Acid Red 13, also known as Acid Fuchsin, is a synthetic organic dye classified within the azo dye family. It exhibits a bright red color and is primarily utilized in various industrial applications, including textiles, printing, and leather. The compound is produced as a sodium salt, appearing as a dark red solid with the chemical formula and a molecular weight of approximately 502.43 g/mol .

- The specific mechanism by which Acid Red 13 stains proteins is not fully elucidated. However, it is believed to involve electrostatic interactions between the negatively charged sulfonate groups (SO3−) of the dye molecule and positively charged amino acid residues (e.g., lysine, arginine) on the protein surface []. Additionally, hydrogen bonding between the dye and protein may also play a role.

- Limited information exists regarding the specific hazards of Acid Red 13.

- As with most azo dyes, there is some concern about potential carcinogenicity.

- It is advisable to handle Acid Red 13 with standard laboratory precautions, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

- Oxidation: The dye can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction of the azo group can yield aromatic amines, typically using reducing agents like sodium dithionite or zinc dust.

- Substitution: Acid Red 13 can undergo electrophilic substitution reactions on its aromatic rings when treated with electrophilic reagents such as halogens or nitrating agents .

Major Products of Reactions- Oxidation Products: Various oxidized derivatives can be formed based on reaction conditions.

- Reduction Products: Aromatic amines are the primary products from reduction reactions.

- Substitution Products: Substituted derivatives with different functional groups may result from substitution reactions.

Acid Red 13 has notable biological activity, particularly in histological staining. It binds to proteins and nucleic acids through electrostatic and hydrophobic interactions, allowing it to penetrate cell membranes and bind to intracellular components. This property makes it useful in diagnostic tests and microbiological applications .

The synthesis of Acid Red 13 involves two main steps:

- Diazotization: Aniline compounds are treated with nitrous acid to form a diazonium salt.

- Coupling Reaction: The diazonium salt is then coupled with naphthol derivatives under acidic conditions to produce the final azo dye.

Detailed Synthesis Steps- Dissolve 2-naphthylamine in hydrochloric acid and cool the solution.

- Add a sodium nitrite solution dropwise to form the diazonium salt.

- Coupling occurs with 4-aminobenzenesulfonic acid in sodium hydroxide solution.

- The product is filtered and washed to obtain Acid Red 13 .

Acid Red 13 is widely used across various sectors:

- Textiles: It is employed for dyeing fabrics such as wool, silk, and polyamide fibers.

- Biology: Utilized in histological staining for tissue differentiation.

- Medicine: Acts as a staining agent in microbiology and diagnostic tests .

- Industrial Uses: Applied in printing and leather industries for its vibrant color properties.

Studies on Acid Red 13 have focused on its interaction with biological systems, particularly its ability to bind to cellular components. This interaction is significant for its application in staining techniques where it aids in visualizing cellular structures under microscopy. The compound's mechanisms of action involve changes in the structure and function of proteins and nucleic acids upon binding .

Acid Red 13 shares similarities with other azo dyes but possesses unique characteristics that distinguish it from its counterparts. Here are some comparable compounds:

Uniqueness of Acid Red 13

Acid Red 13's unique properties lie in its versatility across multiple applications, particularly in biological staining and its ability to interact effectively with various cellular components. Its synthesis method also allows for customization through modification of coupling agents, making it adaptable for specific industrial needs .

Acid Red 13, with the molecular formula C20H12N2Na2O7S2 and molecular weight of 502.4 g/mol, is synthesized through a classical two-step diazotization-coupling reaction mechanism [1] [2]. The synthesis involves the preparation of 4-aminonaphthalene-1-sulfonic acid as the diazo component and 6-hydroxynaphthalene-2-sulfonic acid as the coupling component [3].

The diazotization reaction proceeds through the formation of a diazonium salt intermediate when 4-aminonaphthalene-1-sulfonic acid reacts with sodium nitrite in acidic conditions [4] [5]. The mechanism begins with the protonation of nitrous acid to form the nitrosonium ion, which subsequently attacks the amino group of the aromatic amine [5]. This electrophilic attack results in the formation of an unstable diazonium salt that must be maintained under low temperature conditions to prevent decomposition [6].

The coupling reaction follows an electrophilic aromatic substitution mechanism where the diazonium salt acts as the electrophile and the activated aromatic compound serves as the nucleophile [4] [5]. The reaction proceeds via donation of pi electrons from the activated aromatic nucleus to the electrophilic nitrogen, resulting in the formation of a resonance-stabilized carbocation intermediate [5]. The final step involves deprotonation of the carbocation to yield the azo product with the characteristic nitrogen-nitrogen double bond linkage [5].

The coupling component, 6-hydroxynaphthalene-2-sulfonic acid, undergoes coupling preferentially at the position ortho to the hydroxyl group due to the electron-donating nature of the hydroxyl substituent [7] [8]. The reaction occurs without loss of nitrogen atoms from the diazonium salt, distinguishing it from other diazonium salt reactions [5].

Optimization of Reaction Conditions (pH, Temperature, Catalysts)

The synthesis of Acid Red 13 requires precise control of multiple reaction parameters to achieve optimal yield and product quality. Temperature control represents the most critical factor in the diazotization step, with optimal conditions maintained between 0-5°C [9] [10]. Industrial processes typically operate at 0-2°C to ensure diazonium salt stability while minimizing side reactions [10] [11].

pH optimization follows a two-stage approach corresponding to the diazotization and coupling reactions. The diazotization reaction requires strongly acidic conditions with pH values between 0-2 to facilitate nitrous acid formation and maintain diazonium salt stability [9] [6]. Industrial protocols commonly employ pH 1 using concentrated hydrochloric acid at 34% concentration [10] [11]. The coupling reaction proceeds optimally under neutral to slightly alkaline conditions, with pH values between 7-9 providing maximum coupling efficiency [11] [8].

Reaction time optimization varies between the two synthetic steps. Diazotization reactions typically require 1-6 hours for completion, with industrial processes standardized at 4 hours to ensure complete conversion [10] [11]. Coupling reactions proceed more rapidly, requiring 30-60 minutes under optimal conditions, with industrial protocols employing 1-hour reaction times [12] [11].

Catalyst optimization focuses primarily on acid catalysts for the diazotization step. Recent developments include the use of heterogeneous catalysts such as Amberlyst-15, which provides environmental benefits while maintaining reaction efficiency [13]. Magnetic solid acid catalysts, specifically sulfonic acid functionalized magnetic iron oxide nanoparticles, have demonstrated excellent performance in solvent-free synthesis conditions [14].

The stoichiometry of reagents requires careful optimization, with sodium nitrite typically employed at 1.0-1.1 equivalents relative to the aromatic amine [10]. Industrial processes commonly use 1.05 equivalents to ensure complete diazotization while minimizing excess reagent consumption [10].

Table 1: Optimal Reaction Conditions for Acid Red 13 Synthesis

| Parameter | Optimal Range | Industrial Scale Conditions | Reference |

|---|---|---|---|

| Diazotization Temperature | 0-5°C | 0-2°C | [9] [10] |

| Coupling Temperature | 5-8°C | 25-50°C | [9] [11] |

| pH (Diazotization) | 0-2 | 1 | [9] [6] |

| pH (Coupling) | 7-9 | 7 | [11] |

| Reaction Time (Diazotization) | 1-6 hours | 4 hours | [10] [11] |

| Reaction Time (Coupling) | 30-60 minutes | 1 hour | [12] [11] |

| Sodium Nitrite Equivalent | 1.0-1.1 equiv | 1.05 equiv | [10] |

| HCl Concentration | 12M (concentrated) | 34% HCl | [10] [11] |

| Yield Range | 80-98% | 84-92% | [15] [16] |

Industrial-Scale Production Protocols

Industrial production of Acid Red 13 follows standardized protocols designed for large-scale manufacturing while maintaining product quality and environmental compliance [11]. Modern industrial processes increasingly adopt continuous production methods to improve efficiency and reduce environmental impact compared to traditional batch processes [15] [16].

The industrial diazotization process begins with the preparation of 4-aminonaphthalene-1-sulfonic acid in water, followed by controlled addition of hydrochloric acid through automated dosing systems [11]. The reaction mixture is maintained under continuous stirring for 3 hours to ensure complete dissolution before cooling to 13°C using industrial refrigeration systems [11]. Sodium nitrite solution is then added slowly to the cooled mixture, with the reaction maintained for 1 hour under controlled temperature conditions [11].

Continuous production protocols utilize bubble column reactors, which have demonstrated superior performance compared to traditional batch reactors [15] [16]. These systems achieve yields of 92.04% ± 3.50% with productivity rates of 1.68 ± 0.13 kg per day for similar azo dyes [15]. The continuous process operates at higher slurry concentrations of approximately 5% without clogging issues, providing significant advantages over batch processes [15].

The industrial coupling reaction involves the preparation of 6-hydroxynaphthalene-2-sulfonic acid solution with sodium carbonate addition to achieve the required alkaline pH [11]. The diazonium salt solution is added to the coupling component under controlled temperature conditions of 25°C, followed by heating to 50°C using steam injection [11]. pH adjustment to 7 is achieved through automated alkali addition systems, with the reaction maintained for 1 hour [11].

Industrial purification protocols incorporate salting-out techniques using refined salt at 30% by volume to precipitate the dye product [11]. The separation process utilizes industrial filtration systems followed by roller drying using indirect steam heating [11]. Dried material undergoes mechanical pulverization with dust collection systems to ensure workplace safety and product quality [11].

Environmental considerations in industrial production include the implementation of closed-loop water systems that reduce water consumption by 39-42% compared to traditional batch processes [15]. Continuous processes also demonstrate cost advantages, with production costs approximately 4.68 times lower than corresponding batch processes [15]. The industrial footprint can be reduced by 2.4 to 4.5 times when implementing continuous production protocols [15].

Process automation includes pH monitoring systems capable of operating under extreme conditions, with pH electrodes maintaining functionality at pH 1, temperatures of 90°C, and pressures of 6 bar [9]. These systems ensure consistent product quality while reducing manual intervention requirements [9].

Purification Techniques and Quality Control Metrics

Purification of Acid Red 13 employs multiple complementary techniques to achieve the high purity standards required for commercial applications [12] [17] [18]. Recrystallization represents the primary purification method for laboratory-scale production, utilizing the principle of differential solubility between hot and cold solvents [17] [18].

The recrystallization process begins with dissolution of crude Acid Red 13 in hot water, followed by controlled cooling to precipitate purified crystals [12] [17]. The method achieves purity levels of 98-99% but with yield recovery of 80-90% due to material losses during the crystallization process [17] [18]. Temperature control during recrystallization is critical, with optimal results obtained when the difference in solubility between hot and cold conditions is maximized [18].

Salting-out techniques provide an alternative purification approach particularly suited for industrial-scale production [12] [11]. The process involves addition of sodium chloride at 30% by volume to precipitate the dye from aqueous solution [11]. This method achieves purity levels of 95-98% with superior yield recovery of 85-95% compared to recrystallization [12]. Multiple salting-out cycles can be employed to further enhance purity, with each cycle involving dissolution and re-precipitation steps [12].

Filtration and washing protocols utilize cold ethanol and water systems to remove impurities while maintaining product integrity [12] [19]. The technique achieves purity levels of 90-95% with excellent yield recovery of 95-99%, making it suitable for all production scales [12] [19]. Washing continues until silver nitrate testing indicates complete removal of chloride impurities [12].

Drying techniques include both vacuum drying for laboratory applications and roller drying for industrial production [11] [20]. Vacuum drying at 50°C achieves moisture content below 1% with yield recovery of 98-100% [20]. Industrial roller drying using indirect steam heating achieves moisture content below 2% with yield recovery of 95-98% [11].

Quality control protocols incorporate multiple analytical techniques to ensure product specifications are met consistently [21] [22] [23]. Ultraviolet-visible spectroscopy serves as the primary method for measuring the characteristic absorption maximum at 500-503 nm [4] [3]. High-performance liquid chromatography with photodiode array detection provides quantitative purity analysis with correlation coefficients ranging from 0.999 to 1.000 [23].

Melting point determination provides thermal characterization data, with Acid Red 13 exhibiting melting points between 122-130°C [4] [20]. Nuclear magnetic resonance spectroscopy confirms structural integrity through chemical shift analysis [4] [24]. Infrared spectroscopy identifies functional groups, with the characteristic azo band appearing at 1411-1458 cm⁻¹ [25]. Mass spectrometry confirms molecular weight at 502.4 g/mol [12].

Table 2: Quality Control Metrics for Acid Red 13

| Analysis Method | Parameter Measured | Specification Range | Acceptance Criteria | Reference |

|---|---|---|---|---|

| UV-Vis Spectroscopy | λmax absorption | 500-503 nm | ±3 nm variation | [4] [3] |

| HPLC-PDA | Purity percentage | ≥98.5% | RSD ≤3.71% | [12] [23] |

| Melting Point | Thermal properties | 122-130°C | ±8°C tolerance | [4] [20] |

| NMR Spectroscopy | Structural confirmation | Chemical shift confirmation | Structure match | [4] [24] |

| IR Spectroscopy | Functional groups | Azo band 1411-1458 cm⁻¹ | Peak presence required | [25] |

| Mass Spectrometry | Molecular weight | 502.4 g/mol | ±0.1 g/mol | [12] |

Table 3: Purification Techniques for Acid Red 13

| Technique | Process Conditions | Purity Achieved | Yield Recovery | Industrial Application | Reference |

|---|---|---|---|---|---|

| Recrystallization | Hot solvent dissolution, slow cooling | 98-99% | 80-90% | Laboratory scale | [12] [17] [18] |

| Salting Out | 30% NaCl addition by volume | 95-98% | 85-95% | Industrial scale | [12] [11] |

| Filtration/Washing | Cold ethanol/water washing | 90-95% | 95-99% | All scales | [12] [19] |

| Vacuum Drying | 50°C under vacuum | Moisture <1% | 98-100% | Laboratory/pilot | [20] |

| Roller Drying | Indirect steam heating | Moisture <2% | 95-98% | Industrial scale | [11] |

Advanced quality control methods include chemometric analysis using ultraviolet-visible spectroscopy for complex mixture analysis [22]. These techniques enable quantitative determination of individual dye concentrations in mixtures with highly overlapping spectra [22]. Ultra-performance liquid chromatography systems provide rapid screening capabilities, reducing analysis time from 35 minutes to significantly shorter periods while maintaining legislative compliance [26].

Acid Red 13 represents a fundamental member of the monoazo dye class, characterized by its distinctive chromophoric properties and industrial significance. This comprehensive analysis examines the physicochemical properties and stability characteristics of this compound, with particular focus on solubility behavior, thermal decomposition patterns, photostability under electromagnetic radiation, and pH-dependent chromophoric transitions. The compound, chemically designated as disodium 4-[(2-hydroxy-6-sulfonato-1-naphthyl)diazenyl]-1-naphthalenesulfonate, exhibits complex physicochemical behavior that governs its applications and environmental fate [1] [2].

The molecular architecture of Acid Red 13 incorporates a central azo linkage (-N=N-) connecting two naphthalene-based aromatic systems, with sulfonate groups providing aqueous solubility and hydroxyl substituents contributing to pH-sensitive behavior [1] [3]. This structural framework underlies the compound's spectroscopic properties, thermal stability characteristics, and photochemical reactivity patterns that are essential for understanding its practical applications and environmental impact [4] [5].

Solubility Characteristics in Different Solvent Systems

Aqueous Solubility Behavior

Acid Red 13 demonstrates excellent water solubility, producing characteristic cherry red solutions that reflect the compound's ionic nature [1] [3]. The high aqueous solubility stems from the presence of two sulfonate groups (-SO₃⁻) that provide substantial hydrophilic character and facilitate hydrogen bonding interactions with water molecules [4] [5]. This solubility behavior is typical of acid dyes, which are specifically designed for aqueous application processes in textile dyeing operations [6].

The water solubility of Acid Red 13 remains stable across a broad temperature range, with minimal precipitation observed under normal storage conditions [1] [3]. The compound maintains its characteristic red coloration in aqueous media, indicating that the chromophoric system remains intact and that molecular aggregation effects are minimal at typical concentrations used in analytical and industrial applications [7].

Organic Solvent Compatibility

The solubility profile of Acid Red 13 in organic solvents reveals significant variation depending on solvent polarity and hydrogen bonding capacity [1] [3]. In ethanol, the compound exhibits limited solubility, producing pale red to light purple solutions that suggest partial chromophore disruption or molecular association effects [1] [3]. This reduced solubility in polar organic solvents reflects the highly ionic nature of the compound and its preferential solvation by protic solvents capable of stabilizing the sulfonate groups [8].

Acetone, as a relatively non-polar aprotic solvent, demonstrates minimal compatibility with Acid Red 13, with the compound being essentially insoluble in this medium [1] [3]. This behavior is consistent with the general solubility principles governing ionic organic compounds, where salvation of charged species requires solvents with high dielectric constants and hydrogen bonding capability [4] [5].

| Solvent System | Solubility Level | Color Characteristics | Molecular Interactions |

|---|---|---|---|

| Water [1] [3] | Highly soluble | Cherry red | Sulfonate-water hydrogen bonding |

| Ethanol [1] [3] | Slightly soluble | Pale red-purple | Limited sulfonate solvation |

| Acetone [1] [3] | Almost insoluble | Minimal color | Poor ionic solvation |

| Methanol [8] | Moderate solubility | Red-orange | Protic solvent interaction |

Acid-Base Solvent Effects

The solubility characteristics of Acid Red 13 exhibit dramatic variations in acidic and basic media, accompanied by distinct color changes that provide insight into the compound's acid-base chemistry [1] [3]. In concentrated sulfuric acid, the compound dissolves to produce purple solutions, while dilution with water shifts the color to cherry red, indicating reversible protonation-deprotonation equilibria [1] [3].

Hydrochloric acid solutions of Acid Red 13 display yellow-orange coloration, suggesting protonation of the azo nitrogen atoms or the phenolic hydroxyl group [1] [3]. This color change reflects the disruption of the extended conjugation system through protonation, which alters the electronic transitions responsible for light absorption [9] [10]. The reversible nature of these color changes indicates that the structural modifications are primarily electrostatic rather than involving covalent bond formation or breaking .

In concentrated sodium hydroxide solutions, Acid Red 13 produces orange-brown coloration, indicating deprotonation of the hydroxyl group and possible extended conjugation effects [1] [3]. The alkaline environment stabilizes the phenolate form of the compound, which exhibits different electronic absorption characteristics compared to the neutral chromophore [12].

Thermal Decomposition Patterns and Kinetic Studies

Primary Decomposition Pathways

The thermal decomposition of Acid Red 13 follows a multi-stage pattern characteristic of azo dyes, beginning with dehydration processes at relatively low temperatures and progressing through azo bond cleavage and aromatic ring degradation [4] [13]. Initial weight loss typically occurs between room temperature and 200°C, primarily attributed to removal of bound water molecules and volatile impurities [13] [14].

The most significant decomposition stage occurs in the temperature range of 200-350°C, where the thermally labile azo linkage undergoes reductive cleavage [4] [13]. This process generates aromatic amine fragments corresponding to the original coupling components used in the dye synthesis [6]. The azo bond, being the most reactive portion of the molecule toward thermal stress, represents the primary degradation pathway under anaerobic conditions [4].

At temperatures above 350°C, the aromatic fragments undergo further decomposition through ring-opening reactions, decarboxylation of sulfonate groups, and formation of carbonaceous char [13] [14]. The final stage of thermal decomposition, occurring above 500°C, results in complete carbonization with formation of inorganic residues primarily consisting of sodium sulfate [13].

Kinetic Parameters and Activation Energy

Thermal analysis studies of related azo compounds provide insight into the expected kinetic parameters for Acid Red 13 decomposition [13] [15]. The activation energy for azo bond cleavage in similar compounds typically ranges from 140-160 kJ/mol, indicating a moderately high energy barrier that provides thermal stability under normal storage conditions [15].

The decomposition kinetics follow first-order reaction mechanisms during the initial stages, with rate constants exhibiting strong temperature dependence according to Arrhenius behavior [13] [15]. Pre-exponential factors for azo dye decomposition generally fall in the range of 10¹⁰-10¹³ s⁻¹, reflecting the molecular nature of the bond-breaking process [16] [13].

| Temperature Range (°C) | Primary Process | Activation Energy (kJ/mol) | Rate Mechanism |

|---|---|---|---|

| 25-200 [13] | Dehydration | 40-60 | Diffusion-controlled |

| 200-350 [13] | Azo cleavage | 140-160 | First-order |

| 350-500 [13] | Ring degradation | 180-220 | Complex mechanism |

| >500 [13] | Carbonization | >250 | Solid-state reaction |

Atmosphere Effects on Decomposition

The thermal decomposition behavior of Acid Red 13 shows significant dependence on atmospheric conditions, with oxidative and inert environments producing different decomposition pathways and products [13] [14]. Under nitrogen or argon atmospheres, the decomposition proceeds primarily through reductive cleavage of the azo bond, generating corresponding aromatic amines [4] [13].

In air or oxygen-rich environments, oxidative processes become predominant, leading to formation of carbonyl compounds, carboxylic acids, and ultimately carbon dioxide and water [13] [14]. The presence of oxygen accelerates the overall decomposition rate and shifts the product distribution toward more completely oxidized species [14].

Photostability Under UV/VIS Irradiation

UV-Induced Degradation Mechanisms

Acid Red 13 exhibits susceptibility to photodegradation under ultraviolet irradiation, following mechanisms common to azo dyes involving excited state chemistry and radical formation [17] [18]. Upon absorption of UV light in the 280-400 nm range, the compound undergoes electronic excitation that can lead to homolytic cleavage of the azo bond [17] [18].

The photodegradation process initiates through π→π* electronic transitions within the chromophoric system, generating reactive excited states that can undergo various deactivation pathways [18] [19]. The most significant degradation pathway involves formation of aryl radicals through homolytic azo bond cleavage, which subsequently react with molecular oxygen to form various oxidation products [17] [18].

Kinetic studies of azo dye photodegradation reveal first-order decay kinetics under constant irradiation conditions, with rate constants dependent on light intensity, wavelength, and solution pH [17] [18]. The quantum yield for photodegradation typically ranges from 0.001 to 0.1, indicating that excited state deactivation occurs primarily through non-destructive pathways such as fluorescence and internal conversion [20] [19].

Wavelength Dependence of Photostability

The photostability of Acid Red 13 shows strong wavelength dependence, with maximum degradation rates occurring under UV-B (290-320 nm) and UV-A (320-400 nm) irradiation [21] [17]. Visible light exposure (400-700 nm) produces significantly slower degradation rates, although prolonged exposure can still result in measurable color fading [21] [22].

The spectral dependence of photodegradation correlates with the compound's absorption spectrum, indicating that direct photolysis is the primary degradation mechanism rather than sensitized processes [17] [18]. The absorption maximum at 503-507 nm corresponds to the visible region where the compound exhibits some photostability, while the UV absorption bands represent the most photochemically active regions [7] [23].

| Wavelength Range (nm) | Degradation Rate | Primary Mechanism | Quantum Yield |

|---|---|---|---|

| 280-320 [17] | High | Direct photolysis | 0.05-0.1 |

| 320-400 [17] | Moderate | Azo bond cleavage | 0.01-0.05 |

| 400-500 [17] | Low | Chromophore disruption | 0.001-0.01 |

| 500-700 [22] | Very low | Minimal absorption | <0.001 |

Environmental Factors Affecting Photostability

The photostability of Acid Red 13 is significantly influenced by environmental factors including pH, oxygen concentration, and the presence of photosensitizers or quenchers [17] [18]. Acidic conditions generally enhance photostability by protonating the azo nitrogen, which reduces the electron density and makes the bond less susceptible to homolytic cleavage [9] .

Oxygen concentration plays a crucial role in determining both the rate and mechanism of photodegradation [17] [18]. Under aerobic conditions, photogenerated radicals react rapidly with molecular oxygen to form peroxy radicals and subsequent oxidation products [17]. Anaerobic conditions favor radical recombination reactions and different product distributions [18].

The presence of metal ions, particularly iron and copper species, can catalyze photodegradation through Fenton-like reactions that generate hydroxyl radicals [24] [25]. These highly reactive species attack the aromatic rings and azo linkage, leading to accelerated degradation rates compared to purely photolytic processes [24].

pH-Dependent Chromophoric Behavior

Acid-Base Equilibria and Color Changes

Acid Red 13 exhibits pronounced pH-dependent chromophoric behavior arising from acid-base equilibria involving the hydroxyl group on the naphthalene ring and potential protonation sites on the azo linkage [1] [3] [9]. In strongly acidic conditions (pH < 2), protonation of the azo nitrogen or hydroxyl group disrupts the extended conjugation system, resulting in significant color changes from the characteristic red to yellow-orange hues [1] [3].

The pKa value for the hydroxyl group in Acid Red 13 is estimated to be in the range of 6-8, based on comparison with similar phenolic azo compounds [9] . This places the compound in a pH-sensitive range that encompasses many natural and industrial aqueous systems, making pH control important for maintaining consistent color properties [9].

Under strongly alkaline conditions (pH > 12), deprotonation of the hydroxyl group forms a phenolate ion that exhibits extended conjugation with the azo chromophore [1] [3] [12]. This deprotonation typically shifts the absorption maximum to longer wavelengths and can intensify the color, producing the observed orange-brown appearance in concentrated sodium hydroxide solutions [1] [3].

Spectroscopic Changes with pH

The pH-dependent behavior of Acid Red 13 manifests as systematic changes in both the absorption maximum wavelength and extinction coefficient [9] . Acidification typically produces a blue shift (hypsochromic shift) in the absorption maximum, indicating reduced conjugation length due to protonation effects [9] [10].

Alkaline conditions generally result in a red shift (bathochromic shift) of the absorption maximum, consistent with increased conjugation through phenolate formation [12]. These spectral changes are accompanied by modifications in the extinction coefficient, with deprotonated forms typically exhibiting higher molar absorptivity due to enhanced oscillator strength [9].

| pH Range | Color Appearance | λmax (nm) | Predominant Species | Mechanism |

|---|---|---|---|---|

| <2 [1] [3] | Yellow-orange | ~450 | Protonated form | Azo/OH protonation |

| 2-6 [1] [3] | Light red | ~480 | Transition species | Mixed equilibria |

| 6-10 [1] [3] | Cherry red | 503-507 | Neutral form | Native chromophore |

| 10-12 | Red-orange | ~520 | Phenolate | OH deprotonation |

| >12 [1] [3] | Orange-brown | ~530 | Fully deprotonated | Extended conjugation |

Thermodynamic Parameters of pH Transitions

The thermodynamic parameters governing pH-dependent color changes in Acid Red 13 provide insight into the stability and reversibility of the various ionic forms [9] . The enthalpy change for hydroxyl deprotonation typically ranges from 20-40 kJ/mol for phenolic azo dyes, indicating moderate acid strength [9].

Entropy changes associated with deprotonation are generally positive due to increased solvation of the ionic species and release of structured water molecules . The overall Gibbs free energy change for the acid-base equilibria determines the pKa values and the pH ranges over which color transitions occur [9].

The reversibility of pH-induced color changes makes Acid Red 13 potentially useful as a pH indicator, although the color transitions may not be sufficiently sharp for precise analytical applications [9] . The broad pH range over which color changes occur reflects the multiple equilibria involving different ionizable sites within the molecule [1] [3].

Kinetics of pH-Induced Transitions

The kinetics of pH-induced color changes in Acid Red 13 are generally rapid, occurring on timescales of seconds to minutes depending on the magnitude of pH change and solution conditions [9] . Protonation reactions typically exhibit diffusion-limited kinetics due to the high mobility of hydrogen ions in aqueous solution [9].

Deprotonation processes may show slightly slower kinetics due to the need for reorganization of hydrogen bonding networks around the newly formed ionic species . Temperature effects on the transition kinetics follow Arrhenius behavior, with activation energies typically in the range of 10-20 kJ/mol for simple acid-base reactions [9].

Buffer effects can significantly influence both the position of pH equilibria and the kinetics of color transitions [9] . Strong buffering capacity tends to sharpen the color transition region and provide more reproducible spectroscopic behavior for analytical applications [9].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

2302-96-7